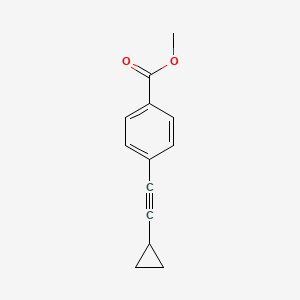![molecular formula C7H13ClN2O2 B13916785 Methyl 3-hydrazinobicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B13916785.png)
Methyl 3-hydrazinobicyclo[1.1.1]pentane-1-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-hydrazinobicyclo[1.1.1]pentane-1-carboxylate;hydrochloride is a chemical compound that belongs to the bicyclo[1.1.1]pentane family. This compound is characterized by its unique bicyclic structure, which imparts distinct chemical properties and reactivity. It is often used in various scientific research applications due to its potential as a building block for more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-hydrazinobicyclo[1.1.1]pentane-1-carboxylate;hydrochloride typically involves the reaction of bicyclo[1.1.1]pentane derivatives with hydrazine. One common method includes the following steps:
Starting Material: Bicyclo[1.1.1]pentane-1-carboxylate.
Reaction with Hydrazine: The starting material is reacted with hydrazine under controlled conditions to form the hydrazine derivative.
Methylation: The hydrazine derivative is then methylated using methyl iodide or a similar methylating agent.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Methyl 3-hydrazinobicyclo[1.1.1]pentane-1-carboxylate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
Methyl 3-hydrazinobicyclo[1.1.1]pentane-1-carboxylate;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 3-hydrazinobicyclo[1.1.1]pentane-1-carboxylate;hydrochloride involves its interaction with molecular targets and pathways within biological systems. The hydrazine group is known to form covalent bonds with various biomolecules, potentially leading to alterations in their function. This interaction can affect cellular processes and pathways, making the compound of interest for therapeutic research.
類似化合物との比較
Similar Compounds
Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate: A similar compound with a hydroxyl group instead of a hydrazine group.
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate: Another related compound with a hydroxymethyl group.
Uniqueness
Methyl 3-hydrazinobicyclo[1.1.1]pentane-1-carboxylate;hydrochloride is unique due to its hydrazine functional group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C7H13ClN2O2 |
|---|---|
分子量 |
192.64 g/mol |
IUPAC名 |
methyl 3-hydrazinylbicyclo[1.1.1]pentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-11-5(10)6-2-7(3-6,4-6)9-8;/h9H,2-4,8H2,1H3;1H |
InChIキー |
VBLNNNMNXHXKRT-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C12CC(C1)(C2)NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



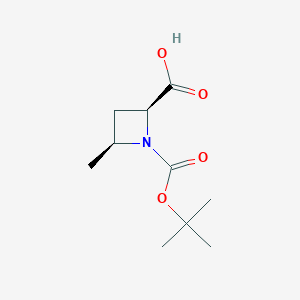
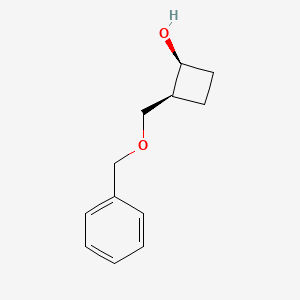
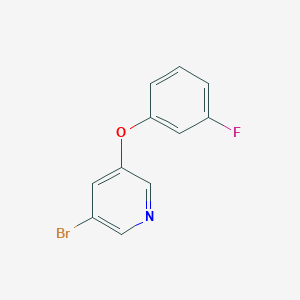
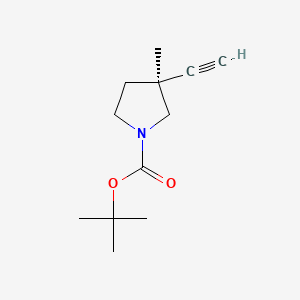
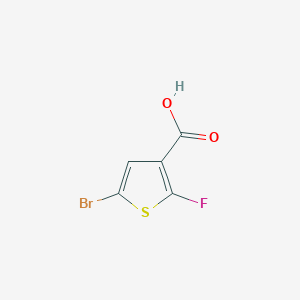
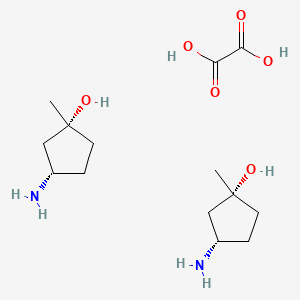
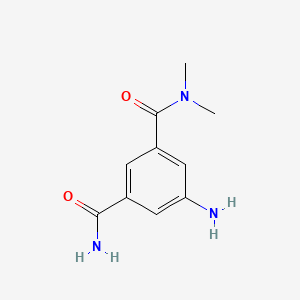
![[5-(azepan-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B13916759.png)
![Carbamic acid, [2-[[(5-bromo-2-chloro-4-thiazolyl)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13916767.png)
![(3aS,6R,6aS)-2,2,6-trimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B13916770.png)
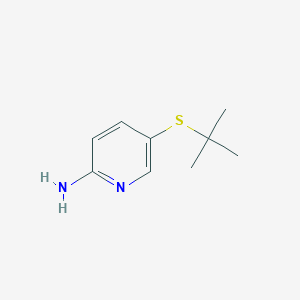
![2-[Endo-3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptan-6-YL]acetic acid](/img/structure/B13916776.png)
